molecular formula C7H8O8 B14509742 Propane-1,1,2,3-tetracarboxylic acid CAS No. 63247-16-5

Propane-1,1,2,3-tetracarboxylic acid

Cat. No.: B14509742
CAS No.: 63247-16-5
M. Wt: 220.13 g/mol
InChI Key: NJKRDXUWFBJCDI-UHFFFAOYSA-N
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Description

Propane-1,1,2,3-tetracarboxylic acid is an organic compound with the molecular formula C₇H₈O₈. It is a tetracarboxylic acid, meaning it contains four carboxyl functional groups (-COOH). This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propane-1,1,2,3-tetracarboxylic acid can be synthesized through the condensation of diethyl fumarate and diethyl malonate. The reaction typically involves the use of a catalyst such as sodium ethoxide in ethanol. The mixture is refluxed, and the product is isolated through distillation and recrystallization .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve the use of different catalysts and solvents to improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Propane-1,1,2,3-tetracarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the carboxyl groups into alcohols or other functional groups.

    Substitution: The carboxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Propane-1,1,2,3-tetracarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which propane-1,1,2,3-tetracarboxylic acid exerts its effects involves its interaction with various molecular targets. The carboxyl groups can form hydrogen bonds and ionic interactions with enzymes and other proteins, affecting their activity. The compound can also participate in redox reactions, influencing cellular processes and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Propane-1,2,3-tricarboxylic acid: This compound has three carboxyl groups and is known for its role in the citric acid cycle.

    Aconitic acid: Contains three carboxyl groups and is involved in the metabolism of citric acid.

    Isocitric acid: Another tricarboxylic acid involved in the citric acid cycle.

Uniqueness

Propane-1,1,2,3-tetracarboxylic acid is unique due to its four carboxyl groups, which provide it with distinct chemical properties and reactivity compared to tricarboxylic acids. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

63247-16-5

Molecular Formula

C7H8O8

Molecular Weight

220.13 g/mol

IUPAC Name

propane-1,1,2,3-tetracarboxylic acid

InChI

InChI=1S/C7H8O8/c8-3(9)1-2(5(10)11)4(6(12)13)7(14)15/h2,4H,1H2,(H,8,9)(H,10,11)(H,12,13)(H,14,15)

InChI Key

NJKRDXUWFBJCDI-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(=O)O)C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

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